REACTION_CXSMILES
|
S([O-])([O:4][CH2:5][CH2:6]CCCCCCCCCC)(=O)=[O:2].[Na+].[CH2:19](O)[C@H]([C@H:22]([C@@H:24]([C@@H:26]([CH2:28][OH:29])O)O)[OH:23])O>>[CH3:19][O:4][CH:5]=[CH2:6].[CH:24]1[C:22](=[O:23])[O:29][C:28](=[O:2])[CH:26]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
PLURONIC® F68
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
TWEEN® 80
|
Quantity
|
7.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=C.C1=CC(=O)OC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |